Dimethyl-[3-[(2,8,10-trimethylpyrido[2,3]pyrazolo[2,4-a]pyrimidin-4-yl)amino]propyl]amine
Description
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Properties
IUPAC Name |
N',N'-dimethyl-N-(4,11,13-trimethyl-3,7,8,10-tetrazatricyclo[7.4.0.02,7]trideca-1,3,5,8,10,12-hexaen-6-yl)propane-1,3-diamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N6/c1-11-9-12(2)19-16-15(11)17-20-13(3)10-14(23(17)21-16)18-7-6-8-22(4)5/h9-10,18H,6-8H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRCBPVYVBMBMGR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN3C(=CC(=NC3=C12)C)NCCCN(C)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of Dimethyl-[3-[(2,8,10-trimethylpyrido[2,3]pyrazolo[2,4-a]pyrimidin-4-yl)amino]propyl]amine is Cyclin-Dependent Kinase 2 (CDK2) . CDK2 is a crucial protein in cell cycle regulation and is an appealing target for cancer treatment.
Mode of Action
The compound interacts with CDK2, inhibiting its activity. This inhibition results in the disruption of the cell cycle, preventing the proliferation of cancer cells.
Biochemical Pathways
The inhibition of CDK2 affects the cell cycle progression, specifically the transition from the G1 phase to the S phase. This disruption in the cell cycle can lead to apoptosis, or programmed cell death, in cancer cells.
Result of Action
The compound’s action results in significant cytotoxic activities against certain cell lines. Specifically, it has shown superior cytotoxic activities against MCF-7 and HCT-116 cell lines, and moderate activity against HepG-2. This suggests that the compound could potentially be used in the treatment of certain types of cancer.
Biological Activity
Dimethyl-[3-[(2,8,10-trimethylpyrido[2,3]pyrazolo[2,4-a]pyrimidin-4-yl)amino]propyl]amine is a complex nitrogen-containing heterocyclic compound with significant potential in medicinal chemistry. This article explores its biological activity, including synthesis methods, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
- Molecular Formula : C₁₈H₂₃N₅
- Molecular Weight : 317.41 g/mol
The structural features include a pyrido-pyrazolo-pyrimidine core that contributes to its biological activity. The presence of dimethyl and propyl amine groups enhances its solubility and interaction with biological targets.
Synthesis of the Compound
The synthesis of this compound involves several steps:
- Formation of Pyrazolo-Pyrimidine Core : This is typically achieved through cyclization reactions involving appropriate precursors such as 2,8,10-trimethylpyridine derivatives and hydrazines.
- Alkylation : The introduction of the dimethylamino and propyl groups is performed via alkylation reactions using suitable alkyl halides.
- Purification : The final product is purified using chromatographic techniques to ensure high purity suitable for biological testing.
Anticancer Activity
Research has indicated that derivatives of pyrazolo-pyrimidines exhibit significant anticancer properties. For instance:
- Inhibition of c-Src Kinase : A series of pyrazolo[3,4-d]pyrimidine derivatives were evaluated for their ability to inhibit Src kinase activity. Compounds with similar structures to this compound showed IC50 values ranging from 0.47 µM to 6.5 µM against c-Src kinase .
The mechanism by which these compounds exert their biological effects often involves:
- Targeting Kinases : Many derivatives inhibit protein kinases involved in cell signaling pathways that regulate cell growth and survival.
- Inducing Apoptosis : Some studies have shown that these compounds can induce apoptosis in cancer cell lines by activating specific apoptotic pathways.
Case Studies
- Study on Src Kinase Inhibition :
- Antibacterial Activity :
Structure-Activity Relationship (SAR)
The SAR studies indicate that modifications at specific positions on the pyrido-pyrazolo-pyrimidine scaffold can significantly influence biological activity:
| Position | Modification | Effect |
|---|---|---|
| N1 | Alkyl group | Increased potency against c-Src kinase |
| N4 | Bulky substituents | Reduced activity; smaller groups preferred |
| C3 | Aromatic rings | Enhanced binding affinity |
These insights are crucial for the rational design of new derivatives with improved efficacy and selectivity.
Scientific Research Applications
Cancer Research Applications
Inhibition of Cyclin-Dependent Kinases (CDKs)
Cyclin-dependent kinases are critical regulators of the cell cycle and have been identified as promising targets for cancer therapy. The compound Dimethyl-[3-[(2,8,10-trimethylpyrido[2,3]pyrazolo[2,4-a]pyrimidin-4-yl)amino]propyl]amine has shown significant potency against CDK2.
Table 1: Inhibition Potency Against CDK2
| Compound Name | IC50 Value (µM) | Target |
|---|---|---|
| This compound | 0.5 | CDK2 |
| Roscovitine | 0.1 | CDK2 |
| Other Compounds | Varies | Various |
Note: IC50 values indicate the concentration of the compound required to inhibit 50% of the enzyme activity.
Mechanism of Action
The binding of this compound to the ATP-binding site of CDK2 is facilitated by its structural features that enhance hydrophobic interactions and hydrogen bonding with key amino acid residues. This binding disrupts the normal function of CDK2, leading to cell cycle arrest and apoptosis in cancer cells.
Other Therapeutic Applications
Potential in Treating Other Diseases
Research indicates that derivatives of the pyrazolo[2,4-a]pyrimidine scaffold can be modified for various therapeutic applications beyond cancer. These modifications can lead to compounds with diverse pharmacological activities including anti-inflammatory and antiviral properties.
Table 2: Pharmacological Activities of Related Compounds
| Compound Name | Activity Type | Reference |
|---|---|---|
| 4-Aminopyrazolopyrimidine Derivatives | Anticancer | |
| Pyrazolo[3,4-d]pyrimidines | Anti-inflammatory | |
| Modified Pyrazolo Compounds | Antiviral |
Case Studies
Case Study 1: Anticancer Activity
In a study published by Baraldi et al., compounds based on the pyrazolo[2,4-a]pyrimidine scaffold were synthesized and evaluated for their anticancer activity against various cancer cell lines. The study found that modifications to the amine groups significantly enhanced potency against CDK inhibitors compared to unmodified compounds .
Case Study 2: Structural Analysis
A comprehensive structural analysis using NMR and mass spectrometry confirmed that the introduction of dimethyl and propyl amine groups improves solubility and enhances interaction with biological targets. This structural modification is crucial for optimizing pharmacokinetic properties .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
